molecular formula C15H19NO4 B173627 1-(Cbz-amino)cyclohexanecarboxylic acid CAS No. 17191-43-4

1-(Cbz-amino)cyclohexanecarboxylic acid

Cat. No.: B173627
CAS No.: 17191-43-4
M. Wt: 277.31 g/mol
InChI Key: UZRXLKFQBCCVJH-UHFFFAOYSA-N
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Description

1-(Cbz-amino)cyclohexanecarboxylic acid, also known as 1-{[(benzyloxy)carbonyl]amino}cyclohexanecarboxylic acid, is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an amino group protected by a benzyloxycarbonyl (Cbz) group and a carboxylic acid group.

Scientific Research Applications

1-(Cbz-amino)cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

The synthesis of 1-(Cbz-amino)cyclohexanecarboxylic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method includes the reaction of cyclohexanecarboxylic acid with a reagent such as benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine . The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-(Cbz-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, especially after deprotection of the Cbz group.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, which can further react to form amides, esters, or other derivatives.

Mechanism of Action

The mechanism of action of 1-(Cbz-amino)cyclohexanecarboxylic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Comparison with Similar Compounds

1-(Cbz-amino)cyclohexanecarboxylic acid can be compared to other protected amino acids, such as:

The uniqueness of this compound lies in its specific protecting group, which offers different reactivity and stability compared to other protecting groups.

Properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRXLKFQBCCVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463495
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17191-43-4
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of l-aminocyclohexane-1-carboxylic acid (10.0 g, 70.0 mmol) in a 1M NaOH solution (100 mL) was added benzyl chloroformate (12.0 ml, 84.0 mmol). The reaction mixture was stirred for 2 h while maintaining pH 9 by addition of a 1M NaOH solution as necessary. The resulting solution was washed with Et2O (2×100 mL), then the aqueous layer was adjusted to pH 0 with a conc. HCl solution and the solution was extracted with EtOAc (3×150 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure to yield 1-(benzyloxycarbonylamino)cyclohexane-1-carboxylic acid (17.3 g, 89%): TLC (25% EtOAc/hex) Rf0.07.
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Synthesis routes and methods II

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In a similar manner, using 1-amino-cyclobutanecarboxylic acid, 1-amino-cyclopentanecarboxylic acid, 1-amino-cycloheptane-carboxylic acid, 1-amino-cyclooctanecarboxylic acid, 1-amino-cyclononanecarboxylic acid, 1-amino-cyclodecanecarboxylic acid, 2-amino-2-methylpropionic acid, 2-amino-2-ethylbutyric acid, 2-amino-2-n-propylvaleric acid, 2-amino-2-isopropyl-3-methylbutyric acid, 2-amino-2-isobutyl-4-methylvaleric acid, 2-amino-2-n-butylhexanoic acid, 2-amino-2,2-biscyclopropylacetic acid, 2-amino-2,2-biscyclobutylacetic acid or 2-amino-2,2-bisbenzylacetic acid instead of 1-amino-cyclohexanecarboxylic acid, the following starting materials are prepared:
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